
beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt
Overview
Description
Beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt: is a derivative of nicotinamide adenine dinucleotide, a coenzyme found in all living cells. This compound plays a crucial role in various biochemical processes, particularly in redox reactions where it acts as an electron donor. Its unique structure includes a thioamide group, which distinguishes it from other nicotinamide adenine dinucleotide derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt typically involves the following steps:
Thioamide Formation:
Reduction: The compound is then reduced using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Disodium Salt Formation: The final step involves the neutralization of the compound with sodium hydroxide to form the disodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Redox Reactions
β-Thio-NADH primarily functions as an electron donor in enzymatic redox processes. Its thioamide group enhances electron transfer efficiency compared to conventional NADH . Key reactions include:
Oxidation in Metabolic Pathways
β-Thio-NADH transfers hydride ions () to substrates in dehydrogenase-catalyzed reactions, such as:
This reaction is critical in metabolic pathways like glycolysis and the citric acid cycle, where it facilitates ATP production .
Enzyme | Reaction Catalyzed | Detection Method |
---|---|---|
Lactate Dehydrogenase | Reduction of pyruvate to lactate | Absorbance at 340 nm |
Alcohol Dehydrogenase | Ethanol oxidation | Fluorescence (Ex: 340 nm, Em: 460 nm) |
Redox Potential Modulation
The thioamide group lowers the redox potential of β-Thio-NADH compared to NADH, enabling unique interactions with flavoproteins and cytochromes . This property is exploited in assays requiring selective electron transfer .
Substitution Reactions
The thioamide group (-C(=S)NH) in β-Thio-NADH undergoes nucleophilic substitution under specific conditions:
Thiol-Disulfide Exchange
In the presence of thiol-containing compounds (e.g., glutathione), the thioamide group participates in reversible disulfide bond formation:
This reaction is utilized in studying cellular redox homeostasis .
Metal Coordination
β-Thio-NADH binds transition metals (e.g., Fe, Cu) via its sulfur atom, forming complexes that alter enzyme activity in oxidative phosphorylation .
Enzyme-Specific Interactions
β-Thio-NADH’s unique structure allows selective interactions with enzymes:
ADP-Ribosylation
Unlike NADH, β-Thio-NADH serves as a donor in ADP-ribosylation reactions due to sulfur’s nucleophilicity, influencing DNA repair mechanisms via poly(ADP-ribose) polymerases (PARPs) .
Enzyme | Role of β-Thio-NADH | Biological Impact |
---|---|---|
PARP-1 | Substrate for ADP-ribose transfer | DNA damage response |
Sirtuins | Modulation of deacetylase activity | Metabolic regulation |
Fluorescence-Based Assays
The compound exhibits fluorescence at 460 nm (excitation: 340 nm), allowing real-time monitoring of enzymatic activity at concentrations as low as .
Enzyme Cycling Systems
β-Thio-NADH amplifies detection sensitivity in coupled enzyme systems, such as quantifying low-abundance metabolites like glucose-6-phosphate .
Stability and Reactivity
β-Thio-NADH’s disodium salt formulation enhances solubility in aqueous buffers (pH 7–9), though it degrades under prolonged UV exposure or in the presence of strong oxidizers (e.g., ) .
Condition | Effect on β-Thio-NADH |
---|---|
pH < 5 | Hydrolysis of thioamide group |
Presence of | Accelerated oxidation to β-Thio-NAD |
Industrial and Research Use
Scientific Research Applications
Biochemical Assays
β-NADH is extensively used in enzyme assays due to its role as a cofactor. It aids in the measurement of enzyme activity by providing a means to monitor redox reactions. For instance, dehydrogenases utilize β-NADH to catalyze the conversion of substrates, allowing researchers to quantify enzyme kinetics effectively.
Enzyme | Reaction Type | Detection Method |
---|---|---|
Lactate Dehydrogenase | Reduction of pyruvate | Absorbance at 340 nm |
Malate Dehydrogenase | Reduction of oxaloacetate | Fluorescent assays |
Metabolic Studies
Research indicates that β-NADH supplementation can enhance NAD+ levels in various tissues, thereby improving metabolic health. Studies have shown that increasing NAD+ through β-NADH can lead to enhanced mitochondrial function and reduced oxidative stress, which are critical for aging and metabolic disorders.
- A clinical trial demonstrated that supplementation with nicotinamide mononucleotide (a precursor to NAD+) significantly increased blood NAD+ concentrations and improved physical performance metrics among middle-aged adults .
Therapeutic Potential
β-NADH has been investigated for its therapeutic potential in various conditions, including neurodegenerative diseases and metabolic syndromes. By modulating NAD+ levels, β-NADH may help mitigate oxidative damage and improve cellular resilience.
- Studies suggest that enhancing NAD+ levels can reduce oxidative stress in neuronal tissues, potentially offering neuroprotection in conditions like Alzheimer’s disease .
Case Study 1: NAD+ and Aging
A randomized controlled trial involving β-nicotinamide mononucleotide supplementation revealed significant increases in NAD+ levels among participants. The study highlighted the potential of NAD+ precursors to improve healthspan and reduce biological age markers .
Case Study 2: Enzyme Cycling Assays
In enzyme cycling assays utilizing β-NADH, researchers were able to amplify the detection of low-concentration metabolites. This method significantly enhances sensitivity and specificity in biochemical analyses, demonstrating the utility of β-NADH in clinical diagnostics .
Mechanism of Action
The mechanism of action of beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt involves its role as an electron donor in redox reactions. It interacts with various enzymes and proteins, facilitating the transfer of electrons and modulating the redox state of cells. The thioamide group enhances its reactivity, making it a potent redox agent.
Comparison with Similar Compounds
Similar Compounds
- Nicotinamide adenine dinucleotide (NAD)
- Nicotinamide adenine dinucleotide, reduced form (NADH)
- Thionicotinamide adenine dinucleotide
Uniqueness
Beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt is unique due to the presence of the thioamide group, which imparts distinct chemical and biological properties. This modification enhances its reactivity in redox reactions and makes it a valuable tool for studying electron transfer processes.
By comparing it with similar compounds, it is evident that the thioamide group provides additional functionality, making it more versatile in various applications.
Biological Activity
Beta-Thionicotinamide adenine dinucleotide, reduced form disodium salt (often referred to as β-NADH), is a crucial coenzyme involved in various biological processes, particularly in redox reactions and cellular signaling. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Overview of β-NADH
β-NADH is a reduced form of nicotinamide adenine dinucleotide (NAD+), which plays a significant role in cellular metabolism. It functions primarily as an electron carrier in the mitochondrial electron transport chain, facilitating ATP production through oxidative phosphorylation. Moreover, β-NADH participates in various enzymatic reactions as a cofactor.
-
Electron Transport and Energy Production :
- β-NADH is essential for the transfer of electrons during metabolic processes, particularly in glycolysis and the Krebs cycle. It aids in the conversion of energy substrates into ATP.
- It acts as a substrate for dehydrogenases, which catalyze oxidation-reduction reactions.
-
Cell Signaling :
- Extracellular β-NADH has been shown to activate P2Y receptors, influencing calcium signaling pathways and modulating inflammatory responses. For example, it inhibits IL-1β release from monocytic cells through a P2Y11 receptor-mediated mechanism .
- It is involved in the regulation of apoptosis in various cell types, including osteoclasts and T cells .
- Role in Inflammation :
Case Studies
- Gastrointestinal Function :
- Immune Response :
- Cardiovascular Health :
Table 1: Biological Activities of β-NADH
Table 2: Effects of β-NADH on Cellular Processes
Q & A
Basic Research Questions
Q. How to prepare stable β-NADH solutions for enzymatic assays?
β-NADH solutions should be prepared in cold, deionized water or specific buffered reagents (e.g., Reagent A containing Tris-HCl and EDTA) to minimize oxidation. Dissolve the disodium salt to a final concentration of 2–12.8 mM, depending on assay requirements. Prepare fresh solutions immediately before use to avoid degradation, as β-NADH is light-sensitive and prone to oxidation at room temperature .
Q. What are the critical storage conditions for β-NADH to maintain stability?
Store lyophilized β-NADH at 2–8°C in airtight, light-protected containers. For reconstituted solutions, use within 4–6 hours and avoid repeated freeze-thaw cycles. Long-term stability requires desiccation and storage at -20°C in neutral pH buffers (e.g., phosphate buffer, pH 7.4) to prevent hydrolysis .
Q. How is β-NADH utilized in standard enzymatic assays like glutamine synthetase?
In coupled assays (e.g., EC 6.3.1.2), β-NADH acts as a cofactor for auxiliary enzymes (e.g., lactate dehydrogenase or pyruvate kinase) to indirectly measure substrate consumption. For example, in glutamine synthetase assays, β-NADH oxidation is monitored spectrophotometrically at 340 nm to quantify ATP-dependent conversion of glutamate to glutamine .
Advanced Research Questions
Q. How to resolve discrepancies in β-NADH-dependent enzyme kinetics data?
- Purity verification : Confirm β-NADH purity (≥98%) via HPLC or absorbance ratio (A260/A340 < 2.0) to rule out contamination by oxidized NAD⁺ .
- Buffer interference : Test for chelating agents (e.g., EDTA) that may inhibit metal-dependent enzymes. Adjust ionic strength (e.g., Mg²⁺ at 1–5 mM) to stabilize enzyme-cofactor interactions .
- Temperature control : Ensure assays are conducted at 25°C to avoid thermal denaturation of labile enzymes .
Q. What methodological approaches are used to analyze β-NADH binding affinity under varying ionic conditions?
Fluorescence lifetime analysis and isothermal titration calorimetry (ITC) are preferred for studying β-NADH binding to enzymes like aldehyde dehydrogenase. For example:
- Fluorescence quenching : Monitor changes in β-NADH’s intrinsic fluorescence (excitation 340 nm, emission 450 nm) in the presence of Mg²⁺ or other ions to assess binding constants (Kd) .
- Competitive binding assays : Use analogs like APADH (3-acetylpyridine adenine dinucleotide) to distinguish between cofactor-specific and non-specific interactions .
Q. How to optimize β-NADH-dependent assays for low-abundance enzymes or metabolites?
- Signal amplification : Couple β-NADH recycling systems (e.g., diaphorase-resazurin) to enhance sensitivity in fluorometric assays .
- Microplate formats : Use kinetic assays with high-purity β-NADH (≥98%) and minimize background interference by pre-treating samples with activated charcoal to remove endogenous fluorophores .
Q. Data Contradiction and Troubleshooting
Q. How to address unexpected β-NADH activity loss in long-term experiments?
- Oxidation checks : Measure A340/A260 ratios; a ratio < 2.0 indicates oxidation. Use fresh β-NADH or add stabilizing agents like dithiothreitol (DTT) .
- Enzyme inactivation : Verify auxiliary enzyme activity (e.g., lactate dehydrogenase) via control reactions lacking the primary substrate .
- Photodegradation : Shield assays from light using amber vials or foil wrapping .
Q. What causes variability in β-NADH’s extinction coefficient (ε340) across studies?
Differences in buffer composition (e.g., phosphate vs. Tris) and pH (6.5–7.8) alter ε340. Standardize measurements using ε340 = 6.22 mM⁻¹cm⁻¹ in pH 7.0 phosphate buffer. Calibrate spectrophotometers with certified β-NADH standards .
Properties
IUPAC Name |
disodium;[[(3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R,5R)-5-(3-carbamothioyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O13P2S.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(40-21)6-38-43(35,36)41-42(33,34)37-5-10-13(29)15(31)20(39-10)27-3-1-2-9(4-27)18(23)44;;/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,44)(H,33,34)(H,35,36)(H2,22,24,25);;/q;2*+1/p-2/t10-,11?,13-,14-,15-,16-,20-,21-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEVNBOZUZYSIR-CQQDLCLESA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=S)N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=CN(C=C1C(=S)N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OCC3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O.[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7Na2O13P2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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